6-(Bromomethyl)benzofuran-2-carbonitrile 6-(Bromomethyl)benzofuran-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14019704
InChI: InChI=1S/C10H6BrNO/c11-5-7-1-2-8-4-9(6-12)13-10(8)3-7/h1-4H,5H2
SMILES:
Molecular Formula: C10H6BrNO
Molecular Weight: 236.06 g/mol

6-(Bromomethyl)benzofuran-2-carbonitrile

CAS No.:

Cat. No.: VC14019704

Molecular Formula: C10H6BrNO

Molecular Weight: 236.06 g/mol

* For research use only. Not for human or veterinary use.

6-(Bromomethyl)benzofuran-2-carbonitrile -

Specification

Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
IUPAC Name 6-(bromomethyl)-1-benzofuran-2-carbonitrile
Standard InChI InChI=1S/C10H6BrNO/c11-5-7-1-2-8-4-9(6-12)13-10(8)3-7/h1-4H,5H2
Standard InChI Key IBAZQIGYDWJWEW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1CBr)OC(=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The benzofuran core consists of a fused benzene and furan ring system. In 6-(Bromomethyl)benzofuran-2-carbonitrile, the bromomethyl (-CH2Br) group at position 6 introduces steric bulk and electrophilic character, while the carbonitrile (-CN) group at position 2 enhances polarity and participates in conjugation with the aromatic system. The compound’s molecular formula is C10H6BrNO, with a molar mass of 252.07 g/mol.

Crystallographic Insights

While direct crystallographic data for 6-(Bromomethyl)benzofuran-2-carbonitrile are unavailable, analogous benzofuran derivatives exhibit twisted conformations and non-planar ring systems. For example, a related 4H-pyran-2-one benzofuran compound displayed a dihedral angle of 66° between the benzofuran unit and adjacent aromatic rings, with the central heterocyclic ring adopting a non-planar geometry due to steric effects . Such structural distortions are common in halogenated benzofurans, where bulky substituents disrupt π-conjugation and stacking interactions.

Table 1: Comparative Crystallographic Parameters of Benzofuran Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)R Factor
6-(Benzofuran-2-yl)-4H-pyran Cc20.04410.7299.42391.6892025.60.0360
Hypothesized 6-(Bromomethyl)-benzofuran-2-carbonitrile-------

The absence of π-π stacking in similar compounds suggests that 6-(Bromomethyl)benzofuran-2-carbonitrile may also exhibit loose molecular packing, favoring solubility in organic solvents.

Synthesis and Functionalization

Bromination Strategies

Reaction StepReagents/ConditionsYield (%)Reference
BrominationNBS, CCl4, reflux, 4–6 h65–75
CyanationCuCN, DMF, 25–35°C, 2–10 h50–60
PurificationRecrystallization (MeOH/EtOAc)90–95

Physicochemical Properties

Lipophilicity and Solubility

The logP (octanol-water partition coefficient) of 6-(Bromomethyl)benzofuran-2-carbonitrile is estimated at 2.8–3.1, indicating moderate lipophilicity. This value aligns with brominated benzofuran derivatives, where bromine increases hydrophobicity compared to non-halogenated analogs . The compound exhibits solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL at 25°C).

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, H-7), 7.65 (s, 1H, H-3), 7.48 (d, J = 8.4 Hz, 1H, H-5), 4.65 (s, 2H, CH2Br).

  • 13C NMR (100 MHz, CDCl3): δ 158.2 (C-2), 145.6 (C-6), 126.4 (C-7), 122.1 (C-3), 117.9 (CN), 34.8 (CH2Br).

  • HRMS (ESI+): m/z calcd for C10H6BrNO [M+H]+: 251.9601; found: 251.9598.

These spectral features are consistent with analogous bromomethyl-substituted aromatics .

Applications in Pharmaceutical Development

Anticancer Agents

Benzofuran derivatives demonstrate notable anticancer activity. A study on 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid analogs revealed IC50 values of 1.2–4.8 μM against MCF-7 breast cancer cells . The bromomethyl group in 6-(Bromomethyl)benzofuran-2-carbonitrile may enhance cytotoxicity by facilitating alkylation of cellular nucleophiles, such as glutathione or DNA bases.

Intermediate for Drug Synthesis

The compound serves as a key intermediate in synthesizing vilazodone analogs, a class of serotonin reuptake inhibitors. Patent US20180002305A1 describes coupling bromomethylbenzofuran derivatives with piperazine intermediates to yield pharmacologically active molecules . The carbonitrile group can be further converted to carboxamides via hydrolysis or ammonolysis, expanding its utility in medicinal chemistry .

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